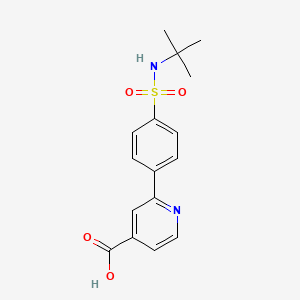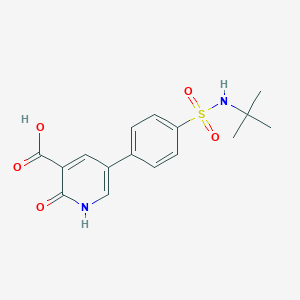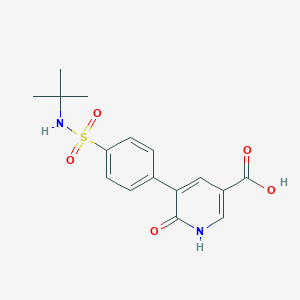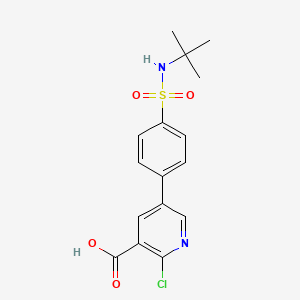![molecular formula C17H18N2O4S B6395495 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261968-95-9](/img/structure/B6395495.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid (5-PPSPA) is a simple organic compound with a molecular formula of C10H14NO4S. It is a derivative of piperidine and is used in various scientific research applications. It has a melting point of 214-216 °C and a boiling point of 310 °C. 5-PPSPA is a white crystalline solid with a slight odor. It has a solubility of 0.08 g/mL in water and is soluble in alcohols, ethers, and acetone.
Scientific Research Applications
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of various heterocyclic compounds and in the synthesis of biologically active compounds.
Mechanism of Action
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% acts as a strong acid, donating a proton to the substrate. It can also act as a nucleophile, attacking electrophilic substrates. In addition, it can act as a base, accepting a proton from the substrate.
Biochemical and Physiological Effects
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and lipoxygenase. It also has anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, and it is easy to handle and store. It is also stable at room temperature and has a long shelf life. The main limitation of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
Future research on 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% could focus on its potential applications in drug discovery and development. It could also be used as a starting material for the synthesis of a variety of heterocyclic compounds and other biologically active compounds. In addition, further research could be conducted to explore its potential as an inhibitor of various enzymes and its potential anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore its potential as a catalyst in various reactions.
Synthesis Methods
5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% can be synthesized by reacting piperidine-4-sulfonyl chloride with 5-chloropicolinate. The reaction is conducted in an aqueous solution of sodium hydroxide at a temperature of 80-90 °C. The reaction is then quenched with dilute hydrochloric acid to produce the desired 5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%.
properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-9-6-14(12-18-16)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDKSIWKCJXBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)

![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395525.png)